molecular formula C29H18BrNO4 B11546792 4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate

4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate

Cat. No.: B11546792
M. Wt: 524.4 g/mol
InChI Key: MCUWEKHCKYFSID-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound that features a chromenyl group, an imino group, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate typically involves a multi-step process. One common approach is to start with the synthesis of the chromenyl derivative, which can be achieved through the reaction of 7-amino-4-methylcoumarin with organic halides . The next step involves the formation of the imino group through a condensation reaction with an appropriate aldehyde or ketone. Finally, the bromobenzoate ester is introduced via an esterification reaction using 3-bromobenzoic acid and a suitable coupling agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green solvents, catalysts, and other environmentally friendly procedures . The process may also be scaled up using continuous flow reactors to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group can yield quinones, while reduction of the imino group can produce amines .

Scientific Research Applications

4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The imino group can form hydrogen bonds with biological molecules, affecting their function. The bromobenzoate ester can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate is unique due to its combination of a chromenyl group, an imino group, and a bromobenzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C29H18BrNO4

Molecular Weight

524.4 g/mol

IUPAC Name

[4-[[4-(2-oxochromen-3-yl)phenyl]iminomethyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C29H18BrNO4/c30-23-6-3-5-22(16-23)28(32)34-25-14-8-19(9-15-25)18-31-24-12-10-20(11-13-24)26-17-21-4-1-2-7-27(21)35-29(26)33/h1-18H

InChI Key

MCUWEKHCKYFSID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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